N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate
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Overview
Description
N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzoxazole ring, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chlorobenzoic acid, under acidic conditions.
Introduction of Aminoethyl Group: The aminoethyl group is introduced by reacting the benzoxazole derivative with an appropriate ethylamine derivative.
Carbamoylation: The final step involves the reaction of the aminoethyl-benzoxazole intermediate with tert-butyl isocyanate to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Formation of oxidized derivatives, such as this compound oxides.
Reduction: Reduced forms, such as this compound amines.
Substitution: Substituted products, where the chloro group is replaced by other functional groups.
Scientific Research Applications
N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbamate-protected intermediates.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The benzoxazole ring and chloro substituent play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties but lacks the benzoxazole ring and chloro substituent.
N-Boc-ethylenediamine: Contains a tert-butyl carbamate group but differs in the presence of an ethylenediamine moiety instead of the benzoxazole ring.
N-Boc-2-aminoacetaldehyde: Another carbamate derivative used in organic synthesis, with a different structural framework.
Uniqueness
N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate is unique due to its combination of a benzoxazole ring, chloro substituent, and tert-butyl carbamate group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for diverse applications in research and industry.
Properties
Molecular Formula |
C14H17ClN3O3- |
---|---|
Molecular Weight |
310.75 g/mol |
IUPAC Name |
N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate |
InChI |
InChI=1S/C14H18ClN3O3/c1-14(2,3)18(13(19)20)7-6-16-12-17-10-8-9(15)4-5-11(10)21-12/h4-5,8H,6-7H2,1-3H3,(H,16,17)(H,19,20)/p-1 |
InChI Key |
WKCDJGWWDRQWGM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)N(CCNC1=NC2=C(O1)C=CC(=C2)Cl)C(=O)[O-] |
Origin of Product |
United States |
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